![molecular formula C18H23N3O6 B2583406 6-(2-methoxyethyl)-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 874594-31-7](/img/structure/B2583406.png)
6-(2-methoxyethyl)-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-methoxyethyl)-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a complex organic compound notable for its unique structural framework, characterized by multiple methoxy functional groups and a heterocyclic core
Preparation Methods
Synthetic Routes and Reaction Conditions: : To synthesize this compound, a multi-step reaction is typically employed, starting from commercially available precursors. Initial steps may involve the preparation of the 4-(3,4,5-trimethoxyphenyl) moiety via alkylation or aromatic substitution reactions. Subsequent steps include the construction of the pyrrolo[3,4-d]pyrimidine core, usually through cyclization reactions under controlled temperature and pH conditions.
Industrial Production Methods: : Industrial production methods are yet to be fully established due to the compound's complexity and limited commercial demand. optimizing reaction conditions to scale-up, such as using continuous flow chemistry techniques, might be explored.
Chemical Reactions Analysis
Types of Reactions: : The compound undergoes various types of reactions, including oxidation, reduction, and substitution. For example, oxidation reactions may introduce further functional groups, while reduction reactions can modify the electronic properties of the compound.
Common Reagents and Conditions
Oxidation: : Strong oxidizers like potassium permanganate (KMnO4) under acidic or neutral conditions.
Reduction: : Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in aprotic solvents.
Substitution: : Nucleophilic substitution can be achieved using halides under polar aprotic conditions.
Major Products: : Reactions often lead to functionalized derivatives, with modifications at the methoxy groups or the pyrrolo[3,4-d]pyrimidine core, providing a range of derivatives for further research.
Scientific Research Applications
Chemistry: : In organic synthesis, 6-(2-methoxyethyl)-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is used as an intermediate for the synthesis of more complex molecules. It serves as a scaffold for developing new pharmaceuticals and agrochemicals.
Biology: : Studies in molecular biology have explored this compound's potential as an enzyme inhibitor, which can be valuable in elucidating enzymatic pathways and developing therapeutic agents.
Medicine: : The compound has shown promise in preclinical studies as a potential therapeutic agent, particularly in the treatment of certain cancers and inflammatory diseases, due to its ability to interact with specific cellular targets.
Mechanism of Action
The compound exerts its effects primarily through interaction with molecular targets such as enzymes or receptors. Its multi-methoxy structure allows it to form hydrogen bonds and other interactions with active sites, potentially inhibiting enzymatic activity. The specific pathways involved depend on the context of its use, but common mechanisms include modulation of signal transduction pathways and interference with cellular metabolism.
Comparison with Similar Compounds
Uniqueness: : Compared to other compounds with similar backbones, 6-(2-methoxyethyl)-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione stands out due to its unique combination of functional groups, which provide versatile reactivity and the potential for diverse biological interactions.
Similar Compounds
6-(2-ethoxyethyl)-4-(3,4-dimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
6-(2-methoxyethyl)-4-(2,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
These similar compounds share the core structure but differ in the substitution patterns of the methoxy and ethoxy groups, affecting their reactivity and biological activity.
This compound certainly holds a wealth of potential in multiple fields
Properties
IUPAC Name |
6-(2-methoxyethyl)-4-(3,4,5-trimethoxyphenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O6/c1-24-6-5-21-9-11-14(17(21)22)15(20-18(23)19-11)10-7-12(25-2)16(27-4)13(8-10)26-3/h7-8,15H,5-6,9H2,1-4H3,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLBXWCNREWDAJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
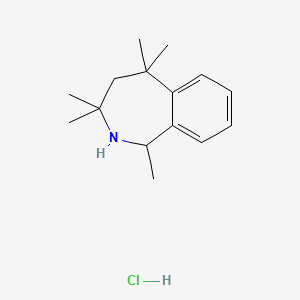
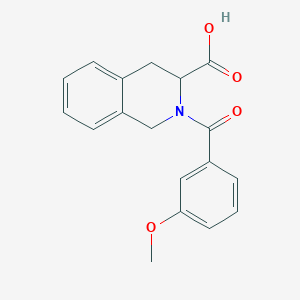
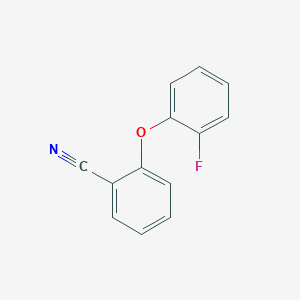
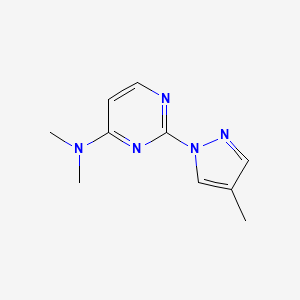
![2-Methyl-2-(2-methylphenyl)-N-[2-(prop-2-enoylamino)ethyl]propanamide](/img/structure/B2583329.png)
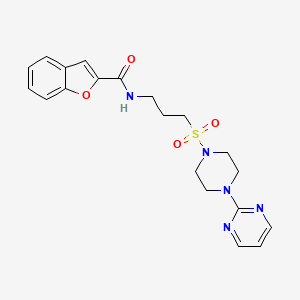
![7-Fluoro-3-({1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2583333.png)
![1-allyl-5-(4-chlorophenyl)-3-[(4-methylphenyl)sulfonyl]-2(1H)-pyridinone](/img/structure/B2583334.png)
![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-[2-methyl-6-(propan-2-yl)phenyl]acetamide](/img/structure/B2583335.png)
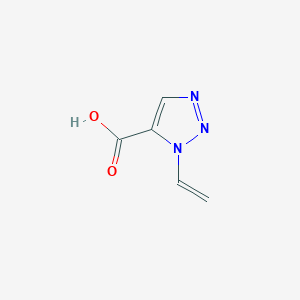
![7-methyl-6-oxo-N-(4-(pyridin-2-yl)thiazol-2-yl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2583340.png)
![5-[(pyrimidin-2-ylamino)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B2583341.png)
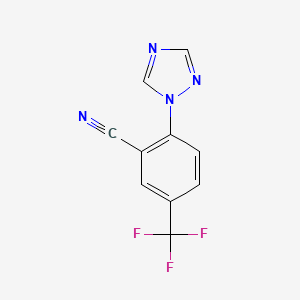
![1H,2H,3H,4H,6H,7H,8H,9H-cyclohexa[g]isoquinoline hydrochloride](/img/structure/B2583346.png)
